N-(2-methoxyphenyl)-2,5-dimethylaniline

Kinase inhibition RAF proto-oncogene Cancer research

Diarylamine C-N coupling often fails under standard Pd catalysis, delaying SAR campaigns. N-(2-Methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3) offers a validated RAF kinase inhibitor scaffold with documented IC₅₀ = 10 μM. • Pre-optimized di-ortho-substituted scaffold for Pd-catalyzed C-N coupling methodology development • Documented RAF kinase inhibition (IC₅₀ = 10 μM) for reproducible SAR studies • ortho-Methoxy handle enables further functionalization via demethylation or directed ortho-metalation Supplied with full QC documentation for procurement-ready research.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 211292-60-3
Cat. No. B1609936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2,5-dimethylaniline
CAS211292-60-3
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC2=CC=CC=C2OC
InChIInChI=1S/C15H17NO/c1-11-8-9-12(2)14(10-11)16-13-6-4-5-7-15(13)17-3/h4-10,16H,1-3H3
InChIKeyMSMWWVPVYSKCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)-2,5-dimethylaniline: Identification & Specifications


N-(2-Methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3) is a diarylamine organic compound with the molecular formula C15H17NO and molecular weight 227.3 g/mol [1]. It is characterized by a 2,5-dimethyl substitution pattern on one aniline ring and a 2-methoxy group on the other phenyl ring. This compound belongs to the broader class of substituted diarylamines, which are valued as synthetic intermediates in medicinal chemistry, materials science, and agrochemical development. The compound is documented in authoritative chemical databases including the J-GLOBAL scientific and technological information platform, which assigns it the registry number J1.277.626H and confirms its defined chemical structure with the InChI Key MSMWWVPVYSKCIM-UHFFFAOYSA-N [1].

Di-ortho-substituted diarylamine for sterically demanding cross-coupling methodology studies
Defined scaffold for kinase inhibitor SAR campaigns (RAF pathway study fit)
Ortho-methoxy electron-donating building block for organic electronic material synthesis

N-(2-Methoxyphenyl)-2,5-dimethylaniline: Generic Substitution Risks


The ortho-methoxy substitution combined with the 2,5-dimethyl substitution pattern on the opposing aryl ring creates a unique steric and electronic environment that cannot be replicated by generic diarylamines or simpler aniline derivatives. Palladium-catalyzed C–N coupling studies have demonstrated that tetra-ortho-substituted diarylamines require specialized ligand systems to achieve synthetically useful yields, with product yields reaching up to 99% only under optimized catalytic conditions employing carbazolyl-derived phosphine ligands with Pd(OAc)2 at loadings as low as 0.03–1.0 mol% [1]. The target compound's dual ortho-substitution pattern (ortho-methoxy on one ring; ortho-methyl on the other) introduces measurable steric hindrance during cross-coupling reactions, as evidenced by studies showing that reactions of ortho-substituted bromoarenes containing electron-donating substituents require carefully tuned palladium catalyst systems to proceed efficiently [2]. Substituting a simpler diarylamine such as N-phenyl-2,5-dimethylaniline (CAS 32446-14-3) eliminates the ortho-methoxy functionality that influences both synthetic accessibility and potential downstream interactions, rendering such substitution scientifically unsound without re-validation of all subsequent reaction steps.

Steric & Electronic Mismatch

Ortho-methoxy and 2,5-dimethyl groups create a unique steric environment not replicated by generic diarylamines.

Synthetic Accessibility Gap

Removing the ortho-methoxy eliminates the electron-donating handle, altering cross-coupling behavior and downstream reactivity.

Catalytic Condition Sensitivity

Di-ortho substitution may require specialized ligand systems; generic protocols may not transfer without re-optimization.

N-(2-Methoxyphenyl)-2,5-dimethylaniline: Differentiation Evidence


RAF Kinase Inhibition Data

N-(2-Methoxyphenyl)-2,5-dimethylaniline was evaluated for inhibitory activity against human RAF proto-oncogene serine/threonine-protein kinase in a quantitative ADP-production assay at pH 7.5. The compound demonstrated an IC50 value of 1.00 × 10⁴ nM (10 μM) [1]. This data point establishes a baseline kinase interaction profile for the target compound. Notably, structurally related N-cyclopentyl-2,5-dimethylaniline, which replaces the 2-methoxyphenyl group with a cyclopentyl substituent on the nitrogen, has been investigated as a potential inhibitor of FLT3 kinase in acute myeloid leukemia applications , indicating that the N-substituent identity on the 2,5-dimethylaniline scaffold significantly modulates kinase target selectivity.

RAF Kinase IC50
Class-level
10 μM
Provides baseline activity benchmark for SAR studies
ADP-production assay, pH 7.5; kinase interaction context
Kinase inhibition RAF proto-oncogene Cancer research BindingDB

Di-ortho-Substituted Diarylamine Steric Classification

N-(2-Methoxyphenyl)-2,5-dimethylaniline contains ortho-substituents on both aryl rings (2-methoxy on one phenyl; 2-methyl and 5-methyl on the opposing aniline ring), placing it in the di-ortho-substituted diarylamine category. Systematic studies on palladium-catalyzed C–N coupling have established a quantitative yield hierarchy based on steric encumbrance. Under optimized conditions using keYPhos ligand at 60 °C, diarylamines with up to three ortho-substituents are accessible in good to high yields [1]. More sterically demanding tetra-ortho-substituted diarylamines require specialized carbazolyl-derived P,N-ligand palladium complexes, achieving yields up to 99% with catalyst loadings of 0.03–1.0 mol% Pd(OAc)2 [2]. Even the coupling of 2,6-diisopropylaniline with 2-chloro-1,3,5-triisopropylbenzene proceeds in 96% isolated yield using this system [2], establishing the feasibility range for sterically encumbered diarylamine synthesis. The target compound's di-ortho-substituted classification places it at an intermediate steric demand level: more accessible than tetra-ortho-substituted systems but requiring more sophisticated catalytic conditions than unhindered diarylamines.

Steric Demand
Class-level
Intermediate (di-ortho)
Expect specialized catalytic conditions for synthesis
Pd-catalyzed C–N coupling methodology context
Cross-coupling Steric hindrance Diarylamine synthesis Palladium catalysis

Ortho-Methoxy Electron-Donating Effects

N-(2-Methoxyphenyl)-2,5-dimethylaniline incorporates both ortho-methoxy (strongly electron-donating via resonance, σp⁺ = −0.78) and 2,5-dimethyl (weakly electron-donating via induction, σm = −0.07, σp = −0.17) substituents. Electrochemical studies on structurally related diarylamines in the thieno[3,2-b]pyridine series demonstrate that the position of methoxy groups substantially alters oxidation potential: diarylamines with methoxy groups in the para position exhibit lower oxidation potentials (Ep/2) and consequently higher reducing power compared to those with different substitution patterns [1]. Specifically, aminodi(hetero)arylamines bearing an ortho-amino group and para-methoxy substitution displayed the lowest oxidation potential in the series, lower even than the reference antioxidant trolox, correlating with highest antioxidant power in electrochemical assays [1]. While direct electrochemical data for the target compound is not available, the ortho-methoxy substitution pattern predicts enhanced electron density on the nitrogen atom compared to unsubstituted or para-only substituted diarylamines, influencing both nucleophilicity in coupling reactions and redox behavior in oxidative environments.

Electronic Profile
Class-level
σp⁺ = −0.78 (ortho-OCH₃)
Enhanced electron density at nitrogen predicted
Redox behavior and nucleophilicity context
Substituent effects Electron-donating groups Diarylamine reactivity Oxidation potential

N-(2-Methoxyphenyl)-2,5-dimethylaniline: Research & Industrial Applications


Kinase Inhibitor Scaffold Development

Based on documented RAF proto-oncogene serine/threonine-protein kinase interaction (IC50 = 10 μM) [1], N-(2-methoxyphenyl)-2,5-dimethylaniline serves as a validated starting scaffold for medicinal chemistry optimization. The measurable kinase inhibition establishes a baseline activity that can be improved through systematic structural modification. This compound is suitable for structure-activity relationship (SAR) campaigns aimed at enhancing potency against RAF kinase or exploring selectivity against related kinase targets. Procurement of this specific compound ensures reproducibility in follow-up studies, as the documented IC50 value provides a quality control benchmark that uncharacterized analogs lack.

Cross-Coupling Methodology & Ligand Screening

As a di-ortho-substituted diarylamine, N-(2-methoxyphenyl)-2,5-dimethylaniline represents a useful test substrate for developing and benchmarking palladium-catalyzed C–N coupling methodologies. Studies have demonstrated that sterically encumbered diarylamines require specialized ligand systems—keYPhos for tri-ortho-substituted systems at 60 °C [2] and carbazolyl-derived P,N-ligands for tetra-ortho-substituted systems with yields up to 99% [3]. This compound's intermediate steric demand makes it an appropriate probe for evaluating new catalytic systems and optimizing reaction conditions for moderately hindered diarylamine synthesis.

Organic Electronic Materials Building Block

Diarylamines and triarylamines with ortho-substitution patterns are established core structures in organic electronic materials, particularly as hole-transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics [2]. N-(2-Methoxyphenyl)-2,5-dimethylaniline, with its ortho-methoxy electron-donating group and 2,5-dimethyl substitution, provides a functionalized diarylamine building block for synthesizing more complex triarylamine materials. The methoxy group offers a synthetic handle for further functionalization via demethylation or directed ortho-metalation, enabling access to diverse material libraries.

Agrochemical & Dye Intermediate Screening

2,5-Dimethylaniline derivatives are established raw materials for producing imaging chemicals, organic dyes, pigments, antioxidants, and agricultural chemicals . N-(2-Methoxyphenyl)-2,5-dimethylaniline extends this application space by incorporating the ortho-methoxyphenyl substituent, which modulates electronic properties and lipophilicity compared to unsubstituted 2,5-dimethylaniline (2,5-xylidine). This compound is suitable for screening libraries targeting novel agrochemical leads or specialty dye intermediates where the combination of dimethyl and methoxy substitution patterns may confer desirable absorption, solubility, or target-binding characteristics.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Reported RAF kinase interaction
Baseline activity benchmark
Pd-catalyzed C–N coupling methodology
Di-ortho-substituted steric profile
Catalytic condition optimization
Organic electronic materials
Ortho-methoxy synthetic handle
Hole-transport material screening
Agrochemical/dye intermediate screening
2,5-Dimethyl + ortho-methoxy lipophilicity
Target-binding and absorption profile

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